4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

Description

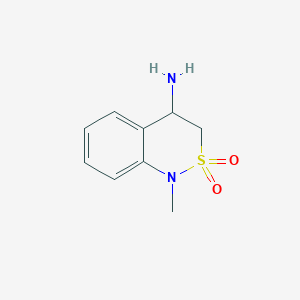

4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione is a heterocyclic compound featuring a benzothiazine core with a 1,2-thiazine-2,2-dione moiety. The molecule is substituted with a methyl group at the 1-position and an amino group at the 4-position, conferring distinct electronic and steric properties. The thiazine ring adopts a puckered conformation, influenced by the substituents and the sulfone group, which stabilizes the structure through resonance and hydrogen bonding .

Properties

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUPIDIBAXWQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and amination reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the compound to its oxidized forms.

Reduction: : Reducing the compound to simpler derivatives.

Substitution: : Replacing one or more atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione: has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis.

Biology: : Studied for its potential biological activity.

Medicine: : Investigated for its therapeutic properties.

Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features

- Ring Conformation: The amino group in the target compound induces a half-chair puckering, while bulkier substituents (e.g., hydrazinylidene or arylidene groups) lead to distorted boat conformations .

- Hydrogen Bonding: The amino group (NH₂) enhances intermolecular N–H⋯O bonding, promoting crystalline stability. In contrast, hydroxy or ester substituents prioritize O–H⋯O interactions .

Functional and Pharmacological Comparison

- Amino Group Advantage: The NH₂ group in the target compound may enhance solubility and target binding compared to hydroxy or ester derivatives, which are more lipophilic .

- Sulfone Role : The 2,2-dione moiety stabilizes the thiazine ring and may participate in electrostatic interactions with biological targets .

Crystallographic and Computational Analysis

Biological Activity

4-amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione, a compound belonging to the benzothiazine family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of 4-amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione typically involves the reaction of appropriate benzothiazine precursors with amines under controlled conditions. The process may include various steps such as cyclization and functional group modifications to achieve the final product.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing several pharmacological effects:

Antihypertensive Effects

Research indicates that derivatives of benzothiazine compounds exhibit antihypertensive properties. For instance, a study demonstrated that certain benzothiazine derivatives showed moderate to potent calmodulin antagonistic activity and were effective in lowering blood pressure in spontaneously hypertensive rats .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of benzothiazine derivatives suggest that they possess significant activity against various bacterial strains. For example, compounds related to 4-amino-1-methyl-3,4-dihydro-1H-benzothiazine have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Calcium Channel Blocking

While some studies indicate that benzothiazine derivatives act as weak calcium channel blockers, they also exhibit notable calmodulin antagonistic activity. This dual action could contribute to their antihypertensive effects and suggests a broader mechanism of action .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 4-amino-1-methyl-3,4-dihydro-1H-benzothiazine derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antihypertensive effects in animal models with specific derivatives showing a reduction in systolic blood pressure by up to 20% compared to controls. |

| Study 2 | Investigated antimicrobial efficacy against Staphylococcus aureus and E. coli, reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL for selected compounds. |

| Study 3 | Evaluated the calcium channel blocking activity in vitro, revealing IC50 values indicating moderate inhibition compared to standard calcium channel blockers. |

Q & A

Q. What synthetic routes are effective for preparing 4-amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione derivatives?

Methodological Answer:

- Condensation reactions with hydrazine derivatives (e.g., hydrazinylidene intermediates) and ketones (e.g., cyclohexanone) are commonly employed, yielding ~56% after recrystallization from ethyl acetate .

- Key steps: (i) React 4-hydrazinylidene precursors with carbonyl compounds; (ii) purify via slow solvent evaporation to obtain diffraction-quality crystals .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., SHELX refinement for small-molecule structures) .

- NMR : Assign signals for NH₂, methyl, and dihydrobenzothiazine protons (δ ~2.5–3.5 ppm for CH₃ groups) .

- IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹ .

Q. How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

- Use ethyl acetate or ethanol for slow evaporation, ensuring minimal solvent polarity to promote crystal growth .

- Monitor crystal habit: Needle-like crystals may require seeding or temperature gradients to reduce twinning .

Advanced Research Questions

Q. How to address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Discrepancy in tautomeric forms : Use variable-temperature NMR to probe dynamic equilibria. Compare with DFT-optimized geometries (e.g., Gaussian or ORCA software) to validate dominant tautomers .

- Steric vs. electronic effects : IR-LD spectroscopy in nematic liquid crystal suspensions can resolve orientation-dependent vibrations, clarifying substituent influences .

Q. What computational strategies predict reactivity in benzothiazine derivatives?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the C4-position in 4-amino derivatives is prone to electrophilic substitution .

- Molecular docking : Screen bioactivity by docking into protein targets (e.g., DNA topoisomerases) using AutoDock Vina, guided by known benzothiazine-DNA interactions .

Q. How to design experiments for assessing antioxidant or cytotoxic activity?

Methodological Answer:

- Antioxidant assays : Use DPPH radical scavenging or FRAP tests, comparing IC₅₀ values with reference compounds (e.g., ascorbic acid) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), correlating activity with substituent electronegativity (e.g., chloro vs. methoxy groups) .

Resolving twinning or disorder in crystal structures of benzothiazine derivatives

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.